
4-((1-Methylpyrrolidin-3-yl)oxy)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(1-Methyl-3-pyrrolidinyl)oxy]benzoic acid is an organic compound that features a benzoic acid moiety linked to a pyrrolidine ring through an ether linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Methyl-3-pyrrolidinyl)oxy]benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 1-methyl-3-pyrrolidinol. The reaction is usually carried out in the presence of a suitable dehydrating agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the ether bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for 4-[(1-Methyl-3-pyrrolidinyl)oxy]benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
4-[(1-Methyl-3-pyrrolidinyl)oxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.
Reduction: The carboxyl group can be reduced to an alcohol or aldehyde under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Carboxylate derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Nitro, halogen, or other substituted aromatic compounds.
科学研究应用
4-[(1-Methyl-3-pyrrolidinyl)oxy]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 4-[(1-Methyl-3-pyrrolidinyl)oxy]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
相似化合物的比较
Similar Compounds
4-Hydroxybenzoic acid: A precursor in the synthesis of 4-[(1-Methyl-3-pyrrolidinyl)oxy]benzoic acid.
1-Methyl-3-pyrrolidinol: Another precursor used in the synthesis.
Benzoic acid derivatives: Compounds with similar aromatic structures and functional groups.
Uniqueness
4-[(1-Methyl-3-pyrrolidinyl)oxy]benzoic acid is unique due to its combination of a benzoic acid moiety and a pyrrolidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C12H15NO3 |
|---|---|
分子量 |
221.25 g/mol |
IUPAC 名称 |
4-(1-methylpyrrolidin-3-yl)oxybenzoic acid |
InChI |
InChI=1S/C12H15NO3/c1-13-7-6-11(8-13)16-10-4-2-9(3-5-10)12(14)15/h2-5,11H,6-8H2,1H3,(H,14,15) |
InChI 键 |
XXPBJGNPGLZMQO-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC(C1)OC2=CC=C(C=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



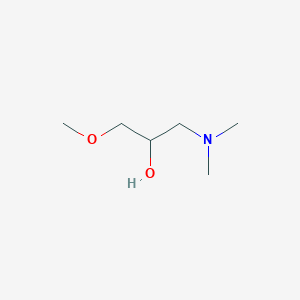
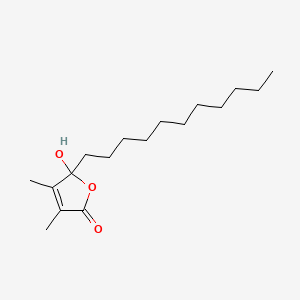
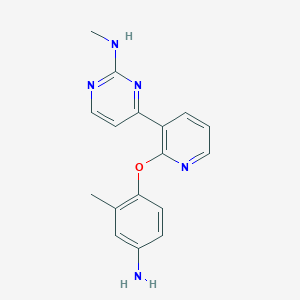

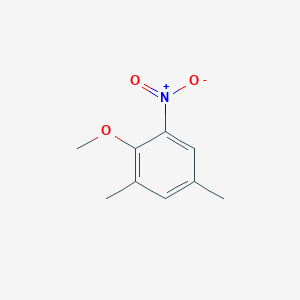
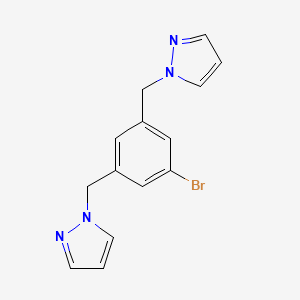
![6-Chloro-2-methylimidazo[1,2-B]pyridazine-8-carboxylic acid](/img/structure/B13986577.png)
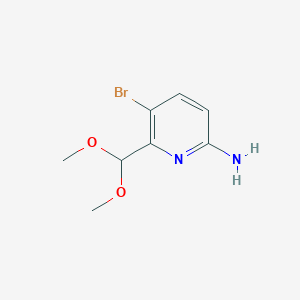
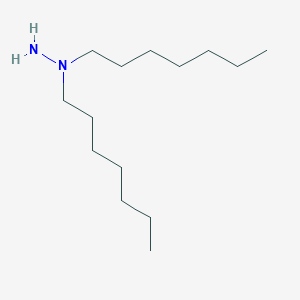

![tert-Butyl 1-amino-2,8-diazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B13986606.png)


